molecular formula C20H19ClN2 B5867141 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile

2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile

Cat. No. B5867141
M. Wt: 322.8 g/mol
InChI Key: LJYDFRMDTVXWCP-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile is a chemical compound commonly known as ACPD. It is a potent and selective antagonist of metabotropic glutamate receptors (mGluRs) and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

ACPD is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile. These receptors are involved in the regulation of synaptic transmission and plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders. ACPD binds to the orthosteric site of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile and inhibits their activation by glutamate. This results in a decrease in intracellular calcium levels and a reduction in the release of neurotransmitters, leading to the observed neuroprotective, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
ACPD has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to inhibit the activation of microglia and astrocytes, leading to a decrease in neuroinflammation. ACPD has also been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, leading to the observed analgesic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

ACPD has several advantages for lab experiments. It is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. ACPD is also relatively easy to synthesize and can be obtained in high yields. However, ACPD has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods. Additionally, ACPD can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of ACPD. One potential avenue of research is the development of more potent and selective mGluR antagonists based on the structure of ACPD. Another area of research is the investigation of the potential therapeutic applications of ACPD in various neurological and psychiatric disorders. Additionally, the development of new methods for the delivery of ACPD and the study of its pharmacokinetics and pharmacodynamics could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, ACPD is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile that has been extensively studied for its potential therapeutic applications. Its neuroprotective, analgesic, and anticonvulsant effects make it a promising candidate for the treatment of various neurological and psychiatric disorders. While ACPD has some limitations for lab experiments, its relatively easy synthesis and potent activity make it a useful tool for studying the role of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile in various physiological and pathological processes. Further research is needed to fully understand the potential of ACPD as a therapeutic agent.

Synthesis Methods

The synthesis of ACPD involves the reaction of 3-bromo-4-(1-pyrrolidinyl)toluene with 3-chlorophenylacetonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with methylmagnesium bromide to yield ACPD. The synthesis of ACPD is relatively straightforward, and the compound can be obtained in high yields.

Scientific Research Applications

ACPD has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ACPD has also been shown to have analgesic and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and epilepsy. Additionally, ACPD has been studied for its potential use in the treatment of addiction and psychiatric disorders.

properties

IUPAC Name

(Z)-2-(3-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2/c1-15-11-16(7-8-20(15)23-9-2-3-10-23)12-18(14-22)17-5-4-6-19(21)13-17/h4-8,11-13H,2-3,9-10H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYDFRMDTVXWCP-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC(=CC=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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